molecular formula C10H14O6 B168369 Ethyl Ethoxycarbonylmethyl 2-methylidenepropanedioate CAS No. 116280-23-0

Ethyl Ethoxycarbonylmethyl 2-methylidenepropanedioate

Cat. No.: B168369
CAS No.: 116280-23-0
M. Wt: 230.21 g/mol
InChI Key: CSRWUEBGICZSEL-UHFFFAOYSA-N
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Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of Ethyl Ethoxycarbonylmethyl 2-methylidenepropanedioate involves the reaction of ethyl acetoacetate with ethyl chloroformate in the presence of a base, such as sodium ethoxide. The reaction proceeds through the formation of an intermediate, which then undergoes a condensation reaction to yield the final product .

Industrial Production Methods

Industrial production of this compound typically follows similar synthetic routes as laboratory preparation but on a larger scale. The reaction conditions are optimized to ensure high yield and purity of the product. The process involves the use of large reactors, controlled temperatures, and efficient separation techniques to isolate the desired compound .

Chemical Reactions Analysis

Types of Reactions

Ethyl Ethoxycarbonylmethyl 2-methylidenepropanedioate undergoes various chemical reactions, including:

Common Reagents and Conditions

Major Products Formed

Scientific Research Applications

Ethyl Ethoxycarbonylmethyl 2-methylidenepropanedioate has several applications in scientific research:

    Chemistry: Used as an intermediate in organic synthesis for the preparation of more complex molecules.

    Biology: Investigated for its potential biological activities and interactions with biomolecules.

    Medicine: Explored for its potential therapeutic properties and as a building block for drug development.

    Industry: Utilized in the production of polymers, resins, and other industrial chemicals.

Mechanism of Action

The mechanism of action of Ethyl Ethoxycarbonylmethyl 2-methylidenepropanedioate involves its interaction with specific molecular targets and pathways. The compound can act as a nucleophile or electrophile in various chemical reactions, facilitating the formation of new chemical bonds. Its reactivity is influenced by the presence of functional groups such as the ethoxycarbonylmethyl and methylidene groups, which can participate in various chemical transformations .

Comparison with Similar Compounds

Ethyl Ethoxycarbonylmethyl 2-methylidenepropanedioate can be compared with similar compounds such as:

These compounds share some chemical properties but differ in their reactivity and applications, highlighting the uniqueness of this compound in specific contexts .

Properties

IUPAC Name

3-O-(2-ethoxy-2-oxoethyl) 1-O-ethyl 2-methylidenepropanedioate
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C10H14O6/c1-4-14-8(11)6-16-10(13)7(3)9(12)15-5-2/h3-6H2,1-2H3
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

CSRWUEBGICZSEL-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CCOC(=O)COC(=O)C(=C)C(=O)OCC
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C10H14O6
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Related CAS

148184-12-7
Record name Propanedioic acid, 2-methylene-, 1-(2-ethoxy-2-oxoethyl) 3-ethyl ester, homopolymer
Source CAS Common Chemistry
URL https://commonchemistry.cas.org/detail?cas_rn=148184-12-7
Description CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society.
Explanation The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated.

DSSTOX Substance ID

DTXSID601335531
Record name 2-Ethoxy-2-oxoethyl ethyl methylidenepropanedioate
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID601335531
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Molecular Weight

230.21 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

CAS No.

116280-23-0
Record name 2-Ethoxy-2-oxoethyl ethyl methylidenepropanedioate
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID601335531
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.
Record name 2-ethoxy-2-oxoethyl ethyl methylenemalonate
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